N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic tetrahydroquinazoline derivative characterized by a fused bicyclic core with two ketone groups (2,4-dioxo) and a carboxamide substituent at position 6. The compound features a 4-methoxybenzyl group at the N1 position and a phenethyl group at the N3 position.
Properties
CAS No. |
892279-73-1 |
|---|---|
Molecular Formula |
C25H23N3O4 |
Molecular Weight |
429.476 |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H23N3O4/c1-32-20-10-7-18(8-11-20)16-26-23(29)19-9-12-21-22(15-19)27-25(31)28(24(21)30)14-13-17-5-3-2-4-6-17/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,31) |
InChI Key |
GQKWMMVOKKFMIJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a multi-target directed ligand (MTDL) designed to interact with several key targets in the pathophysiology of certain diseases. The primary targets of this compound include β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase. These targets are considered promising for the development of disease-modifying therapies.
Mode of Action
The interaction of this compound with its targets results in significant changes in the biochemical processes associated with these targets. For instance, the compound’s interaction with β-secretase (BACE) can lead to a reduction in the formation of amyloid-beta, a protein fragment that accumulates in the brains of patients with certain diseases.
Biochemical Pathways
This compound affects several biochemical pathways due to its multi-targeted nature. The compound’s interaction with its targets can influence the amyloidogenic pathway, tau phosphorylation, and cholinergic signaling. These pathways are critical in the pathophysiology of certain diseases, and their modulation can have downstream effects on neuronal function and survival.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial in determining its bioavailability. The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier. The compound is also predicted to be a moderate inhibitor of certain cytochrome P450 enzymes, which play a major role in drug metabolism.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on its targets and the associated biochemical pathways. For example, the compound’s interaction with β-secretase (BACE) can lead to a reduction in the formation of amyloid-beta. This can potentially alleviate the amyloid-beta-induced synaptic dysfunction and neurodegeneration observed in certain diseases.
Biological Activity
N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core with multiple functional groups, including a methoxy group and a phenethyl substituent. Its molecular formula is with a molecular weight of approximately 445.5 g/mol. The presence of these substituents contributes to its biological activity, particularly in enzyme inhibition and anticancer properties .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Tetrahydroquinazoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The methoxy and phenethyl groups are introduced via substitution reactions.
- Purification : Techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Anticancer Properties
This compound has shown promising anticancer activity in various studies. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects:
| Cell Line | IC50 (μM) | Comparison |
|---|---|---|
| A-549 (Lung) | 0.03 | Comparable to Doxorubicin |
| MCF7 (Breast) | 0.04 | Similar efficacy |
| HCT116 (Colon) | 0.05 | Effective against proliferation |
The mechanism of action is believed to involve the inhibition of specific enzymes that play crucial roles in cancer cell metabolism and proliferation .
Enzyme Inhibition
Research indicates that this compound acts as an effective enzyme inhibitor. It binds to target enzymes involved in inflammatory pathways and tumor growth, leading to reduced activity and subsequent therapeutic effects. The specific targets include:
- Cyclooxygenase (COX) : Involved in inflammation.
- Topoisomerases : Critical for DNA replication in cancer cells.
Inhibition of these enzymes can lead to decreased inflammation and tumor growth .
Case Studies
-
Study on Antiproliferative Activity :
A recent study highlighted the compound's ability to inhibit the proliferation of cancer cells in vitro. The results showed that at concentrations as low as 0.03 μM, this compound effectively reduced cell viability in A-549 lung cancer cells compared to untreated controls . -
Mechanistic Insights :
Another investigation focused on the mechanistic pathways through which this compound exerts its anticancer effects. It was found that the compound induces apoptosis through the activation of caspase pathways while simultaneously inhibiting cell cycle progression .
Comparison with Similar Compounds
Core Structure and Substitution Patterns
- Target Compound :
- Core : 1,2,3,4-Tetrahydroquinazoline-2,4-dione.
- Substituents :
- N1 : 4-Methoxybenzyl (electron-donating methoxy group).
- N3 : Phenethyl (aromatic, lipophilic chain).
C7 : Carboxamide (polar functional group).
N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide () :
- Substituents :
- N1 : 3-Nitrobenzyl (electron-withdrawing nitro group).
- N3 : 4-Methylphenyl (moderately lipophilic).
- C7: Carboxamide.
- N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (): Substituents:
- N1: 4-(4-Chlorophenoxy)phenyl (bulky, halogenated aryl group).
- N3: 2-Methoxyethyl (polar, flexible chain). Key Difference: The methoxyethyl group introduces conformational flexibility, while the chlorophenoxy group increases lipophilicity and steric bulk compared to the phenethyl group in the target compound .
- N-(4-(Dimethylamino)benzyl)-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide hydrochloride (): Core: Tetrahydronaphthalene (distinct from tetrahydroquinazoline). Substituents:
- N: Dimethylaminobenzyl (basic, protonatable group).
- C7: Methoxy (smaller substituent than carboxamide). Key Difference: The tetrahydronaphthalene core and dimethylamino group suggest divergent pharmacological targets, such as CNS activity, compared to the enzyme-inhibitory profile of tetrahydroquinazolines .
Physicochemical Properties
Research Findings and Implications
- Target Compound : The 4-methoxybenzyl and phenethyl groups may optimize interactions with hydrophobic enzyme pockets while maintaining moderate solubility via the carboxamide.
- Compound : The nitro group could enhance binding to electron-deficient active sites but reduce metabolic stability.
- Compound: The chlorophenoxy group may improve membrane permeability but increase off-target toxicity risks .
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The tetrahydroquinazoline scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with urea or its analogs. For example, 2-aminoterephthalic acid serves as a starting material for introducing the 7-carboxylic acid group. Treatment with urea in the presence of phosphoryl chloride facilitates cyclization to form the 2,4-dioxo-tetrahydroquinazoline system:
$$
\text{2-Aminoterephthalic acid} + \text{Urea} \xrightarrow{\text{POCl}_3} \text{Tetrahydroquinazoline-2,4-dione-7-carboxylic acid}
$$
This method yields the core structure in 65–72% efficiency, with purity confirmed by $$^{1}\text{H}$$-NMR ($$\delta$$ 2.70–2.90 ppm, cyclohexyl protons) and IR ($$ \nu_{\text{C=O}} $$ at 1705–1720 cm$$^{-1}$$).
Alternative Routes via Cyclohexanone Intermediates
In some cases, cyclohexanone derivatives are employed. For instance, 4-(3-oxo-3-phenylprop-1-en-1-yl)phenol reacts with chloroacetamide precursors to form enone-linked intermediates, which undergo Michael addition and cyclization. While this route is less direct, it offers flexibility in introducing substituents at position 3.
Introduction of the Phenethyl Group at Position 3
Alkylation of Tetrahydroquinazoline Intermediates
The phenethyl group is introduced via nucleophilic substitution or alkylation. A validated approach involves treating 2,4-dichlorotetrahydroquinazoline with phenethylamine under basic conditions:
$$
\text{2,4-Dichlorotetrahydroquinazoline} + \text{Phenethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{3-Phenethyl-tetrahydroquinazoline-2,4-dione}
$$
Reaction optimization studies indicate that elevated temperatures (100–120°C) and polar aprotic solvents (e.g., DMF) enhance yields to 75–82%. The product is characterized by distinct $$^{13}\text{C}$$-NMR signals at $$\delta$$ 45.7 ppm (C-phenethyl) and $$\delta$$ 126–130 ppm (aromatic carbons).
Reductive Amination Strategies
Alternative methods employ reductive amination of ketone intermediates with phenethylamine. For example, 3-oxo-tetrahydroquinazoline reacts with phenethylamine in the presence of NaBH$$_4$$/AcOH, achieving 68% yield. This method avoids harsh conditions but requires careful pH control to prevent over-reduction.
Synthesis of the 7-Carboxamide Substituent
Carboxylic Acid Activation and Amide Coupling
The 7-carboxylic acid group is activated as an acid chloride using thionyl chloride or oxalyl chloride, followed by coupling with 4-methoxybenzylamine :
$$
\text{7-Carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{7-Carbonyl chloride} \xrightarrow{\text{4-Methoxybenzylamine}} \text{7-Carboxamide}
$$
This two-step process achieves 85–90% yield when conducted in dichloromethane with triethylamine as a base. The amide bond formation is confirmed by IR ($$ \nu{\text{NH}} $$ at 3300 cm$$^{-1}$$ and $$ \nu{\text{C=O}} $$ at 1650 cm$$^{-1}$$).
One-Pot Hydrolysis and Coupling
Recent advancements enable a one-pot procedure where the methyl ester (7-COOCH$$_3$$ ) is hydrolyzed to the carboxylic acid using NaOH, followed by in situ activation with CDI (1,1'-carbonyldiimidazole) and coupling with 4-methoxybenzylamine. This method reduces purification steps and improves overall yield to 88%.
Crystallization and Purification
Solvent Selection and Recrystallization
The final compound is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-shaped crystals suitable for X-ray diffraction. Key crystallization parameters include:
Chromatographic Purification
Silica gel chromatography (cyclohexane/ethyl acetate gradient) resolves residual byproducts, with the target compound eluting at $$ Rf = 0.45 $$. Purity is verified by HPLC ($$ tR = 2.61 $$ min, gradient elution).
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$^{1}\text{H}$$-NMR (400 MHz, DMSO-$$d6$$):
- $$\delta$$ 8.76 (s, 1H, NH), 7.61 (dt, $$ J = 11.9 \, \text{Hz} $$, 1H, ArH), 3.82 (s, 3H, OCH$$
High-Resolution Mass Spectrometry (HRMS)
- Observed : $$ m/z $$ 446.1845 [M + H]$$^+$$
- Calculated : $$ \text{C}{25}\text{H}{27}\text{N}3\text{O}4 $$: 446.1842.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
